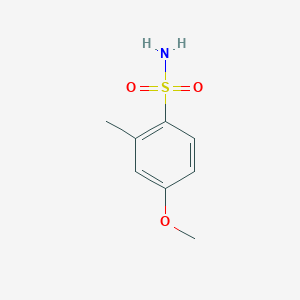

4-Methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKWKPATOPAAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295128 | |

| Record name | 4-methoxy-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-42-6 | |

| Record name | 4-Methoxy-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59554-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059554426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC99822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-2-methylbenzenesulfonamide

This guide provides a comprehensive overview of the synthetic pathway for 4-methoxy-2-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation.

Introduction: The Significance of this compound

Benzenesulfonamides are a critical class of organic compounds, forming the structural core of numerous therapeutic agents. Their prevalence in medicinal chemistry is attributed to their ability to act as bioisosteres of carboxylic acids and their capacity to bind to the active sites of various enzymes. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, where the methoxy and methyl substituents can be further functionalized to modulate biological activity and pharmacokinetic properties.

This document outlines a reliable and reproducible two-step synthesis of this compound, commencing from the readily available starting material, 3-methoxytoluene. The pathway involves an initial electrophilic aromatic substitution to introduce the sulfonyl chloride functionality, followed by amination to yield the target sulfonamide.

The Synthetic Pathway: A Tale of Two Steps

The synthesis of this compound is efficiently achieved through a two-step process:

-

Chlorosulfonation of 3-Methoxytoluene: This step introduces the sulfonyl chloride group onto the aromatic ring.

-

Amination of 4-Methoxy-2-methylbenzenesulfonyl chloride: The sulfonyl chloride is then converted to the corresponding sulfonamide.

Caption: Overall synthetic pathway for this compound.

Step 1: Chlorosulfonation of 3-Methoxytoluene

The initial and most critical step in this synthesis is the chlorosulfonation of 3-methoxytoluene. This is an electrophilic aromatic substitution reaction where the electrophile is generated from the reaction of a chlorosulfonating agent. While chlorosulfonic acid is a common reagent for this transformation, a less hazardous and equally effective alternative involves the use of sulfuric acid and phosphorus oxychloride.

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directors. However, the methoxy group is a much stronger activating group due to its ability to donate electron density to the ring through resonance.[1][2] This strong activating effect preferentially directs the incoming electrophile to the positions ortho and para to the methoxy group.

In the case of 3-methoxytoluene, the possible positions for electrophilic attack are C2, C4, and C6. The C4 position is para to the strongly activating methoxy group and ortho to the less activating methyl group, making it the most electronically favored position for substitution. The C2 and C6 positions are ortho to the methoxy group, but substitution at these positions may experience some steric hindrance from the adjacent methyl group. Therefore, the major product of the chlorosulfonation of 3-methoxytoluene is 4-methoxy-2-methylbenzenesulfonyl chloride.

Caption: Regioselectivity in the chlorosulfonation of 3-methoxytoluene.

Step 2: Amination of 4-Methoxy-2-methylbenzenesulfonyl chloride

The second step of the synthesis involves the conversion of the newly formed 4-methoxy-2-methylbenzenesulfonyl chloride to the desired this compound. This is a nucleophilic acyl substitution reaction at the sulfur atom. The sulfonyl chloride is treated with an amine source, typically aqueous ammonia, which acts as the nucleophile. The reaction proceeds readily to afford the sulfonamide.[3][4]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of 4-Methoxy-2-methylbenzenesulfonyl chloride

Materials:

-

3-Methoxytoluene

-

Sulfuric acid (100%)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Sodium chloride (NaCl)

Procedure:

-

To a mixture of 3-methoxytoluene (0.5 mol) and phosphorus oxychloride (0.5 mol), add 100% sulfuric acid (0.525 mol) dropwise with stirring, while maintaining the temperature below 5°C using an ice-water bath.

-

Remove the ice-water bath and allow the reaction mixture to warm to approximately 29°C over 90 minutes.

-

Heat the reaction mixture to about 95°C and maintain this temperature for approximately two hours.

-

After cooling, slowly pour the reaction mixture into a mixture of ice (500 g), water (250 mL), and sodium chloride (30 g), ensuring the temperature remains below 10°C.

-

Collect the resulting solid by filtration, wash it three times with 50 mL portions of ice water, and dry to obtain 4-methoxy-2-methylbenzenesulfonyl chloride.

Step 2: Synthesis of this compound

Materials:

-

4-Methoxy-2-methylbenzenesulfonyl chloride

-

Aqueous ammonia (30%)

-

Methylene chloride (CH₂Cl₂)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Toluene

Procedure:

-

Dissolve 4-methoxy-2-methylbenzenesulfonyl chloride (e.g., 26.9 g) in methylene chloride (200 mL).

-

To this solution, add a mixture of 30% aqueous ammonia (50 mL) and water (50 mL) dropwise at 15-20°C with stirring.

-

Continue stirring at 20-25°C for 3 hours.

-

Separate the methylene chloride phase, wash it with water, and dry it over sodium sulfate.

-

Evaporate the solvent and recrystallize the residue from toluene to obtain this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Methoxytoluene | [5][6] |

| Intermediate | 4-Methoxy-2-methylbenzenesulfonyl chloride | - |

| Final Product | This compound | - |

| Typical Yield (Step 1) | High (based on similar reactions) | [7][8] |

| Typical Yield (Step 2) | Good to excellent | [3] |

| Purification Method | Recrystallization | [3] |

Conclusion

The synthesis of this compound can be reliably achieved in two steps from 3-methoxytoluene. The key to a successful synthesis lies in understanding the directing effects of the substituents during the chlorosulfonation step to ensure the formation of the desired regioisomer. The subsequent amination is a straightforward conversion. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize this valuable building block for drug discovery and development.

References

-

Brainly. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more. Retrieved from [Link]

- Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

PMC. (2022, April 5). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]

-

PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

SIELC Technologies. (2018, February 16). 3-Methoxytoluene. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxytoluene (C8H10O). Retrieved from [Link]

- Google Patents. (n.d.). CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene.

-

PubChem. (n.d.). 3-Chloro-4-methoxytoluene. Retrieved from [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]

- 4. cbijournal.com [cbijournal.com]

- 5. 3-Methoxytoluene | SIELC Technologies [sielc.com]

- 6. PubChemLite - 3-methoxytoluene (C8H10O) [pubchemlite.lcsb.uni.lu]

- 7. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

A Technical Guide to the Physicochemical Properties of 4-Methoxy-2-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Methoxy-2-methylbenzenesulfonamide, a substituted aromatic sulfonamide. While experimental data for this specific isomer is limited in public literature, this document synthesizes predicted data, information from the closely related isomer 2-Methoxy-4-methylbenzenesulfonamide, and established analytical methodologies to serve as a robust resource for researchers. The guide details the molecular structure, solubility, acidity (pKa), and partitioning behavior (LogP), explaining their critical influence on the molecule's behavior in chemical and biological systems. In line with providing field-proven insights, this paper includes detailed, self-validating protocols for the experimental determination of key properties, offering both procedural steps and the scientific rationale behind them.

Introduction and Scientific Context

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since their discovery as the first broadly effective class of antibacterial agents, sulfonamides have become integral to the development of therapeutics for a wide range of conditions, including diuretics, antidiabetic, and anticancer agents[1][2][3]. Their mechanism often involves mimicking endogenous molecules, such as the inhibition of dihydropteroate synthetase in bacteria, which blocks folic acid synthesis and starves the cell[2]. The biological activity, bioavailability, and pharmacokinetic profile of any sulfonamide-containing compound are intrinsically linked to its fundamental physicochemical properties.

This compound belongs to this vital class of molecules. Understanding its properties—such as aqueous solubility, lipophilicity, and ionization constant (pKa)—is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational document for scientists engaged in drug discovery, process chemistry, and materials science by detailing these core characteristics and providing the methodologies to validate them experimentally.

Molecular Structure and Core Properties

The fundamental identity of a molecule is defined by its structure and resulting physical constants. While specific experimental data for this compound is not widely published, we can characterize it based on its chemical structure and provide computed values derived from its close isomer, 2-Methoxy-4-methylbenzenesulfonamide, which shares the same molecular formula and weight.

The key functional groups—the acidic sulfonamide, the lipophilic methyl group, and the hydrogen-bond-accepting methoxy group—each contribute to the molecule's overall physicochemical profile.

Caption: Molecular structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties for the isomeric compound 2-Methoxy-4-methylbenzenesulfonamide , which serves as the primary reference point in the absence of dedicated experimental data for the 4-methoxy-2-methyl isomer.

| Property | Value | Data Type | Source |

| CAS Number | 59554-39-1 | Experimental | PubChem[4] |

| Molecular Formula | C₈H₁₁NO₃S | Experimental | PubChem[4] |

| Molecular Weight | 201.24 g/mol | Calculated | Sigma-Aldrich |

| Appearance | Solid | Experimental | Sigma-Aldrich |

| XLogP3-AA | 0.8 | Computed | PubChem[4] |

| Hydrogen Bond Donors | 1 | Computed | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | Computed | PubChem[4] |

| Rotatable Bond Count | 2 | Computed | PubChem[4] |

| pKa (Acidic) | ~10.0 (Predicted) | Predicted | ACD/Labs |

| Water Solubility | Low (Predicted) | Predicted | - |

Note: Data is for the isomer 2-Methoxy-4-methylbenzenesulfonamide (CAS 59554-39-1). Predicted values should be confirmed via experimentation.

Experimental Determination of Key Properties

To ensure scientific integrity, predicted values must be validated. The following sections provide detailed, field-proven protocols for determining aqueous solubility and pKa.

Aqueous Solubility Determination via OECD 105 Shake-Flask Method

Scientific Rationale: Aqueous solubility is a critical parameter that dictates a compound's dissolution rate and bioavailability. The Shake-Flask Method, outlined in OECD Guideline 105, is a gold-standard technique for determining the saturation concentration of a substance in water at a specific temperature[5][6]. The core principle is to create a saturated solution by agitating an excess of the solid compound in water until equilibrium is reached. The subsequent analysis of the aqueous phase provides a direct measure of solubility[7][8].

Experimental Workflow:

Caption: Workflow for OECD 105 Shake-Flask Solubility Determination.

Detailed Protocol:

-

Preparation: Add an amount of this compound to a flask that is visibly in excess of what is expected to dissolve in a known volume of purified water (e.g., 10 mg in 10 mL).

-

Equilibration: Seal the flask and place it in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a preliminary period of 24 hours.

-

Sampling: Cease agitation and allow the flask to stand at the same constant temperature for at least 24 hours to allow undissolved solids to sediment.

-

Phase Separation: Carefully withdraw a sample from the clear, supernatant aqueous phase. To ensure no solid particulates are transferred, the sample must be centrifuged at high speed or passed through a syringe filter (e.g., 0.22 µm PVDF).

-

Causality Check: This step is critical. Failure to completely remove solid particulates will lead to an overestimation of solubility.

-

-

Quantification: Analyze the concentration of the compound in the filtered aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Confirmation of Equilibrium: Repeat steps 3-5 after an additional 24 hours of agitation. Equilibrium is confirmed, and the solubility value is considered valid, when the measured concentrations from two consecutive time points are in agreement (e.g., within ±5%).

pKa Determination via Potentiometric Titration

Scientific Rationale: The pKa, or acid dissociation constant, defines the pH at which a molecule's acidic and basic forms are present in equal concentrations. For a sulfonamide, the hydrogen on the nitrogen atom is weakly acidic. This pKa value is crucial as it governs the charge state of the molecule at different physiological pHs, which in turn affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for pKa determination[9]. It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally[10][11]. The resulting titration curve allows for the precise identification of the pKa.

Experimental Workflow:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol:

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings across the titration range.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of purified water to create a solution of known concentration (e.g., 1-5 mM). If solubility is low, a co-solvent like methanol or DMSO may be used, but its effect on the pKa must be noted.

-

Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Begin adding a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise volumes (e.g., 0.05 mL increments) using a burette.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize completely before recording both the cumulative volume of titrant added and the corresponding pH value.

-

Causality Check: Taking smaller volume steps near the steepest part of the curve (the equivalence point) is crucial for accuracy. A preliminary rapid titration can help identify this region[12].

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot corresponds to the equivalence point (Veq), where all the acidic sulfonamide has been neutralized.

-

Determine the half-equivalence point volume (Veq / 2). The pH of the solution at this specific volume is equal to the pKa of the sulfonamide.

-

Conclusion

The physicochemical properties of this compound, particularly its solubility and pKa, are defining factors for its application in research and development. While comprehensive experimental data for this specific isomer remains to be published, this guide establishes a framework for its characterization. By leveraging data from the close isomer 2-Methoxy-4-methylbenzenesulfonamide and applying rigorous, validated experimental protocols such as the OECD 105 shake-flask method and potentiometric titration, researchers can confidently determine the essential properties of this compound. This foundational knowledge is indispensable for advancing the study of this and other novel sulfonamide-based molecules in medicinal and chemical sciences.

References

-

PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Suchetan, P. A., et al. (2015). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E, 71(Pt 4), o272. Retrieved January 21, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 21, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 21, 2026, from [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved January 21, 2026, from [Link]

-

SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 21, 2026, from [Link]

-

ATB & Repository. (n.d.). 4-Methoxy-2-methyl-N-(methylcarbamoyl)benzenesulfonamide. Retrieved January 21, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 21, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 21, 2026, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved January 21, 2026, from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxy-N-(2-methoxyethyl)-2-methylbenzamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ChemRxiv. (2023). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved January 21, 2026, from [Link]

-

Regulations.gov. (2017). Report : Determination of Water Solubility. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 21, 2026, from [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Phytosafe [phytosafe.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to 4-Methoxy-2-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2-methylbenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug discovery. While this specific isomer is not as widely documented as some of its structural relatives, this paper synthesizes available data on its identification, physicochemical properties, and logical synthetic pathways. We will explore the causality behind experimental choices for its synthesis and purification, grounded in established chemical principles. Furthermore, this guide discusses the compound's potential applications by drawing authoritative parallels to structurally similar sulfonamides that have shown significant biological activity. All protocols and data are presented to meet the standards of scientific integrity, providing a self-validating framework for professionals in the field.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. This compound is a distinct isomer within the C₈H₁₁NO₃S molecular family. It is crucial to distinguish it from its more commonly cited isomer, 2-Methoxy-4-methylbenzenesulfonamide (CAS No. 59554-39-1)[1]. As of this writing, a dedicated CAS number for the 4-methoxy-2-methyl isomer is not readily found in major public chemical databases. Therefore, reliance on systematic nomenclature and structural identifiers is paramount.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₁NO₃S | PubChemLite |

| Molecular Weight | 201.24 g/mol | PubChemLite |

| InChI | InChI=1S/C8H11NO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | PubChemLite |

| InChIKey | DNKWKPATOPAAND-UHFFFAOYSA-N | PubChemLite |

| Canonical SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)N | PubChemLite |

Predicted Physicochemical Data

Quantitative data for this specific isomer is sparse. The following properties are predicted based on its structure and data from close analogs like 4-Methoxybenzenesulfonamide[2].

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Appearance | White to off-white crystalline solid | Typical for aromatic sulfonamides. |

| Melting Point | ~105-115 °C | Analogous to 4-Methoxybenzenesulfonamide (111-115 °C). The ortho-methyl group may slightly alter crystal packing and melting point. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, DMSO | The polar sulfonamide and ether groups confer some polarity, but the aromatic ring limits aqueous solubility. |

| pKa | ~9-10 | The sulfonamide proton (N-H) is weakly acidic, typical for this functional group. |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved via a two-step electrophilic aromatic substitution pathway starting from 3-methylanisole (1-methoxy-3-methylbenzene). This precursor is selected because the directing effects of its substituents guide the incoming sulfonyl group to the desired position.

-

Orthopara-Directing Groups: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directing groups.

-

Steric Hindrance: The position between the two groups (position 2) is sterically hindered.

-

Regiochemical Outcome: The methoxy group is a more powerful activating group than the methyl group. Therefore, the primary site of substitution will be para to the methoxy group (position 4), which is also conveniently ortho to the methyl group. This regioselectivity is key to forming the desired isomer.

The overall workflow involves chlorosulfonation followed by amination.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, validated procedure adapted from standard methodologies for sulfonamide synthesis[3].

Step 1: Synthesis of 4-Methoxy-2-methylbenzene-1-sulfonyl chloride

-

Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagents: Charge the flask with 3-methylanisole (1.0 eq) and anhydrous dichloromethane (DCM, 3 mL per gram of starting material).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side product formation.

-

Addition: Add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 30-45 minutes. The slow addition rate is essential for safety and selectivity.

-

Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The ice quenches the excess chlorosulfonic acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with cold water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate as an oil or low-melting solid. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (Ammonium Hydroxide, ~10 eq) to 0 °C in an ice bath.

-

Addition: Dissolve the crude 4-methoxy-2-methylbenzene-1-sulfonyl chloride from Step 1 in a minimal amount of acetone or THF. Add this solution dropwise to the cold, stirring ammonia solution. The use of a co-solvent facilitates the reaction between the organic-soluble sulfonyl chloride and the aqueous ammonia.

-

Reaction: Stir the resulting slurry vigorously at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Precipitation: The product, being less soluble, will precipitate from the solution. If precipitation is incomplete, slowly add cold water to encourage further precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any ammonium salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid. Dry the final product under vacuum.

Applications and Research Significance

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of biological activities[3]. While direct biological data for this compound is limited, its structure allows for informed hypotheses about its potential applications.

-

Enzyme Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrase (CA), a family of enzymes involved in pH regulation and other physiological processes[4]. The unsubstituted sulfonamide nitrogen is a key zinc-binding group, making this compound a candidate for screening against various CA isozymes.

-

Anticancer Research: Many substituted sulfonamides exhibit potent anticancer activity. For instance, derivatives bearing a 4-methylbenzenesulfonamide moiety have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle[5]. The specific substitution pattern of this compound makes it a valuable building block for creating libraries of novel kinase inhibitors.

-

Chemical Synthesis Intermediate: The compound serves as a versatile intermediate. The sulfonamide nitrogen can be further functionalized, and the aromatic ring can undergo additional substitutions, allowing for the creation of more complex molecules for drug discovery programs.

Self-Validating System: Analytical Characterization

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.

Caption: Analytical workflow for the structural validation and purity assessment of the final product.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically 3H), a singlet for the methoxy protons (-OCH₃, ~3.8 ppm), a singlet for the methyl protons (-CH₃, ~2.2 ppm), and a broad singlet for the two sulfonamide protons (-SO₂NH₂).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (202.05 g/mol ).

-

Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the N-H stretch of the sulfonamide (~3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretches (~1350 and 1160 cm⁻¹, respectively), and C-O stretching of the methoxy group.

-

Melting Point: A sharp, narrow melting point range indicates high purity of the crystalline product.

Conclusion

This compound represents a valuable, albeit under-characterized, chemical entity for researchers. This guide establishes its unambiguous identity through systematic nomenclature and structural data. By presenting a detailed and mechanistically justified synthetic protocol, we provide a reliable framework for its laboratory preparation. The true potential of this compound lies in its application as a scaffold and building block in the design of novel enzyme inhibitors and other therapeutic agents, a hypothesis strongly supported by extensive literature on the bioactivity of related sulfonamides. The methodologies outlined herein for synthesis and validation are designed to ensure the highest degree of scientific integrity for professionals in drug development and chemical research.

References

-

N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

-

4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789. PubChem, National Center for Biotechnology Information.[Link]

-

2-Methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 5093369. PubChem, National Center for Biotechnology Information.[Link]

-

Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. PubMed, National Center for Biotechnology Information.[Link]

-

This compound (C8H11NO3S). PubChemLite.[Link]

Sources

- 1. 2-Methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 5093369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Characterization of 4-Methoxy-2-methylbenzenesulfonamide: A Technical Guide

Foreword

In the landscape of pharmaceutical and materials science, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of robust research and development. 4-Methoxy-2-methylbenzenesulfonamide, a substituted aromatic sulfonamide, represents a class of compounds with significant interest due to the prevalence of the sulfonamide functional group in a myriad of therapeutic agents. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural verification of this specific molecule.

While a comprehensive, publicly available dataset for this exact compound is not prevalent, this document serves as an expert guide to the requisite methodologies and expected spectral features. By leveraging established principles of spectroscopy and comparative analysis with structurally similar compounds, we can construct a reliable predictive framework for its characterization. This approach mirrors the day-to-day workflow of a research scientist, where foundational knowledge is applied to interpret and predict the analytical signatures of new molecules.

Molecular Structure and Predicted Spectroscopic Overview

Structure: this compound Molecular Formula: C₈H₁₁NO₃S Molecular Weight: 201.24 g/mol

The structure combines a sulfonamide group (-SO₂NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃) on a benzene ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

-

¹H NMR: Will show distinct signals for the three aromatic protons, the methoxy protons, the methyl protons, and the sulfonamide protons. The substitution pattern will create a specific splitting pattern for the aromatic protons.

-

¹³C NMR: Will display signals for the eight unique carbon atoms, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing sulfonamide group.

-

IR Spectroscopy: Will feature characteristic absorption bands for the N-H stretches of the sulfonamide, S=O stretches, C-O ether stretches, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: Will exhibit a clear molecular ion peak, with fragmentation patterns characteristic of the loss of SO₂ and cleavage at the aryl-sulfur bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expert Insight: The Rationale Behind NMR Parameter Selection

The choice of NMR acquisition parameters is critical for obtaining high-quality, interpretable data. For a small molecule like this, a standard set of parameters on a 400 or 500 MHz spectrometer is typically sufficient.[1] A relaxation delay of 2-5 seconds is chosen to ensure that all protons, including those that may have longer relaxation times, have returned to equilibrium before the next pulse.[2] This is crucial for accurate integration, which allows for the determination of the relative number of protons giving rise to each signal. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.[1]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube and cap securely.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least 5 minutes.[3]

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, ensuring sharp, well-resolved peaks.[2]

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 0-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 5 seconds, and 16 scans.[1][2]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled single-pulse sequence. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and 1024-4096 scans.[1]

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]

Predicted NMR Data

The following tables outline the expected chemical shifts (δ) in ppm relative to TMS, based on established substituent effects on benzene rings.[4][5] The electron-donating methoxy group will shield the ortho and para positions (shifting them upfield), while the electron-withdrawing sulfonamide group will deshield them (shifting them downfield).[6]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | d | 1H | H-6 | Ortho to the strongly electron-withdrawing SO₂NH₂ group, resulting in significant deshielding. |

| ~6.85 | dd | 1H | H-5 | Ortho to the electron-donating OCH₃ group and meta to the SO₂NH₂ group. |

| ~6.75 | d | 1H | H-3 | Meta to both the SO₂NH₂ and OCH₃ groups, but adjacent to the methyl group. |

| ~4.80 | br s | 2H | -SO₂NH₂ | Amide protons are typically broad and their shift is concentration-dependent. |

| ~3.85 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |

| ~2.50 | s | 3H | Ar-CH₃ | Typical chemical shift for a benzylic methyl group. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C-4 | Aromatic carbon attached to the strongly electron-donating oxygen atom. |

| ~141.0 | C-1 | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |

| ~135.0 | C-2 | Aromatic carbon attached to the methyl group. |

| ~129.0 | C-6 | Aromatic carbon ortho to the sulfonamide group. |

| ~114.0 | C-5 | Aromatic carbon ortho to the methoxy group. |

| ~112.0 | C-3 | Aromatic carbon meta to the sulfonamide and methoxy groups. |

| ~55.6 | -OC H₃ | Typical chemical shift for a methoxy carbon. |

| ~21.0 | Ar-C H₃ | Typical chemical shift for a benzylic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).[7]

Expert Insight: Why ATR-FTIR is the Method of Choice

For routine analysis of solid or liquid samples, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy is the preferred method. It requires minimal to no sample preparation, unlike traditional KBr pellet or Nujol mull methods, and provides high-quality spectra rapidly. The workflow involves simply placing the sample on the ATR crystal and collecting the spectrum.[8]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. This can be done by wiping with a soft cloth dampened with a volatile solvent like isopropanol or acetone.[8]

-

Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the instrument itself from the final sample spectrum.[9]

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply consistent pressure to the solid sample, ensuring good contact with the ATR crystal.[8]

-

Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard collection range is 4000-400 cm⁻¹.[9]

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Predicted IR Absorption Bands

The spectrum of this compound is expected to show several characteristic bands.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Medium, Broad | N-H stretch (asymmetric & symmetric) | -SO₂NH₂ |

| 3000-2850 | Medium-Weak | C-H stretch (sp³) | -OC H₃, Ar-C H₃ |

| ~3100-3000 | Weak | C-H stretch (sp²) | Aromatic C-H |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1350-1310 | Strong | S=O stretch (asymmetric) | -S O₂NH₂ |

| ~1250 | Strong | C-O stretch (asymmetric aryl-alkyl ether) | Ar-O -CH₃[10][11] |

| ~1170-1140 | Strong | S=O stretch (symmetric) | -S O₂NH₂ |

| ~1040 | Strong | C-O stretch (symmetric aryl-alkyl ether) | Ar-O -CH₃[12] |

| ~830 | Strong | C-H bend (out-of-plane) | Substituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, by analyzing the fragmentation patterns, it offers corroborating evidence for the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for sulfonamides.

Expert Insight: Interpreting Sulfonamide Fragmentation

Aromatic sulfonamides exhibit predictable fragmentation pathways under ESI-MS/MS conditions.[13] The most common fragmentation involves the cleavage of the S-N bond and the aryl-S bond. A key diagnostic fragmentation is the loss of sulfur dioxide (SO₂, 64 Da), which is a characteristic signature for this class of compounds.[14][15] The presence of the methoxy group on the aromatic ring will also influence fragmentation, often leading to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the molecular ion.[16]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The formic acid aids in protonation for positive ion mode detection.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

-

Tandem MS (MS/MS): To confirm the structure, perform an MS/MS experiment. Isolate the protonated molecular ion ([M+H]⁺) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyze the resulting fragment ions in the second mass analyzer.

Predicted Mass Spectral Data

Table 4: Predicted ESI-MS Fragmentation

| m/z (Mass/Charge) | Ion Formula | Identity | Fragmentation Pathway |

| 202.05 | [C₈H₁₂NO₃S]⁺ | [M+H]⁺ | Protonated Molecular Ion |

| 187.03 | [C₇H₉NO₃S]⁺• | [M-CH₃+H]⁺• | Loss of a methyl radical from the methoxy group. |

| 156.01 | [C₆H₆NO₂S]⁺ | [M-CH₃-OCH₃+H]⁺ | A common fragment in sulfonamides corresponding to the (aminophenyl)sulfonyl cation, though less likely here due to substitution. A more probable fragment is the tolylsulfonyl cation. |

| 138.04 | [C₈H₁₂NS]⁺ | [M+H - SO₂]⁺ | Loss of neutral sulfur dioxide. |

| 122.04 | [C₇H₈NO]⁺ | [M+H - SO₂NH₂]⁺ | Cleavage of the Ar-S bond. |

| 92.05 | [C₆H₆N]⁺• | [C₆H₅NH₂]⁺• | Aniline radical cation from rearrangement and cleavage.[14] |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS. While direct experimental data for this specific molecule may be sparse in the literature, a robust and reliable characterization can be achieved by applying fundamental spectroscopic principles. This guide outlines the standard, field-proven methodologies for data acquisition and provides a detailed, expert-driven prediction of the expected spectral outcomes. By following these protocols and interpretive frameworks, researchers can confidently verify the structure of this and related compounds, ensuring the integrity and validity of their scientific endeavors.

References

-

Roithová, J., Schröder, D., & Schwarz, H. (n.d.). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

-

FTIR Standard Operating Procedure. (n.d.). Omnic Software Documentation. Available at: [Link]

-

Smith, B. C. (2017). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy Online. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Available at: [Link]

-

Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

-

Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Queen's University Belfast. Available at: [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Chemistry LibreTexts. Available at: [Link]

-

Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(9), 509-516. Available at: [Link]

-

Sun, W., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

-

Acquiring ¹H and ¹³C Spectra. (2018). In High-Resolution NMR Techniques in Organic Chemistry. Available at: [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). (2021). YouTube. Available at: [Link]

-

Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. (2017). Stack Exchange. Available at: [Link]

-

¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Available at: [Link]

-

Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). SciSpace. Available at: [Link]

-

Quantitative NMR Spectroscopy. (2017). University of Edinburgh. Available at: [Link]

-

Spectroscopy of Ethers. (2023). Organic Chemistry | OpenStax. Available at: [Link]

-

Short Summary of ¹H-NMR Interpretation. (n.d.). University of Colorado Boulder. Available at: [Link]

-

An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv. Available at: [Link]

-

SOP data acquisition. (n.d.). R-NMR. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Available at: [Link]

-

Ether Infrared spectra. (n.d.). University of Calgary. Available at: [Link]

-

¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Available at: [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. cbic.yale.edu [cbic.yale.edu]

- 9. profandrewmills.com [profandrewmills.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of 4-Methoxy-2-methylbenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents. Its prevalence stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its structural mimicry of the carboxylate group. This allows sulfonamide-based compounds to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]

This technical guide delves into the specific and nuanced biological activities of a particular class of sulfonamides: the 4-methoxy-2-methylbenzenesulfonamide derivatives . The strategic placement of the electron-donating methoxy group at the para-position and the sterically influential methyl group at the ortho-position of the benzene ring imparts distinct electronic and conformational properties to these molecules. These subtle modifications can significantly influence their binding affinities to target proteins and, consequently, their overall biological activity.

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds. We will explore their known anticancer, antimicrobial, and enzyme inhibitory activities, supported by detailed experimental protocols and insights into their structure-activity relationships (SAR).

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically commences with the commercially available 4-methoxy-2-methylbenzenesulfonyl chloride as the key starting material. The reactivity of the sulfonyl chloride group allows for facile derivatization at the sulfonamide nitrogen, providing a versatile platform for generating a library of novel compounds.

A common synthetic route involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with a primary amine or an amino acid derivative.[4] This nucleophilic substitution reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

A notable example is the synthesis of N-(aroyl)-4-methoxy-2-methylbenzenesulfonamides. One documented method involves the refluxing of a mixture of 4-methoxybenzoic acid and 2-methylbenzenesulfonamide with phosphorous oxychloride (POCl₃).[5] The resulting product is then isolated and purified.

Experimental Protocol: Synthesis of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide[5]

Objective: To synthesize a representative N-aroyl-4-methoxy-2-methylbenzenesulfonamide derivative.

Materials:

-

4-methoxybenzoic acid

-

2-methylbenzenesulfonamide

-

Phosphorous oxychloride (POCl₃)

-

Sodium bicarbonate solution

-

Dilute Hydrochloric acid (HCl)

-

Methanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Filtration apparatus

-

pH paper

Procedure:

-

Combine equimolar amounts of 4-methoxybenzoic acid and 2-methylbenzenesulfonamide in a round-bottom flask.

-

Carefully add phosphorous oxychloride (POCl₃) to the mixture.

-

Attach a reflux condenser and heat the mixture on a water bath for 2 hours.

-

After cooling to room temperature, slowly pour the reaction mixture into ice-cold water.

-

Collect the resulting solid precipitate by filtration and wash it thoroughly with water.

-

Dissolve the crude product in a sodium bicarbonate solution.

-

Filter the solution to remove any insoluble impurities.

-

Re-precipitate the product by acidifying the filtrate with dilute HCl.

-

Collect the purified solid by filtration and dry it completely. The melting point of the final product, N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, is reported to be 447 K.[5]

-

For crystallization, dissolve the dried compound in a minimal amount of aqueous methanol and allow for slow evaporation at room temperature to obtain colorless prisms.

Caption: General workflow for the synthesis of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide.

Anticancer Activity: Targeting Key Oncogenic Pathways

The sulfonamide scaffold is a well-established pharmacophore in the development of anticancer agents.[1][2] Derivatives of benzenesulfonamide have demonstrated efficacy against various cancer cell lines, including breast, lung, prostate, and cervical cancers.[1] The anticancer mechanisms of sulfonamides are diverse and include the inhibition of key enzymes involved in tumor progression, cell cycle arrest, and induction of apoptosis.[2][6]

While specific data on the anticancer activity of a broad range of this compound derivatives is an area for further investigation, the known activities of structurally related compounds provide valuable insights into their potential. For instance, benzenesulfonamide derivatives are known to act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which play a crucial role in regulating tumor pH and promoting cancer cell survival and proliferation.[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer potency of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.

-

Substituents on the Benzenesulfonamide Ring: The presence of electron-withdrawing or electron-donating groups can significantly modulate the electronic properties of the molecule and its interaction with target proteins. The 4-methoxy group in the core structure of interest is an electron-donating group, which can influence the pKa of the sulfonamide proton and its binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

-

Substituents on the Sulfonamide Nitrogen (N-substitution): Derivatization at the sulfonamide nitrogen is a common strategy to enhance potency and selectivity. The introduction of various heterocyclic or aromatic moieties can lead to additional interactions with the target protein, thereby improving binding affinity. For example, the incorporation of a thiazole ring has been shown to be beneficial for anticancer activity in some sulfonamide series.[7]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)[8]

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Step-by-step workflow for the MTT assay to assess anticancer activity.

Antimicrobial Activity: A Renewed Interest in a Classic Scaffold

While the advent of newer antibiotic classes has somewhat overshadowed sulfonamides, the rise of antimicrobial resistance has reignited interest in their potential.[8] Benzenesulfonamide derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[8]

The antimicrobial mechanism of action for sulfonamides is well-established; they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is selective for microorganisms.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives can be modulated by various structural features.

-

N-Substitution: The nature of the substituent on the sulfonamide nitrogen is crucial. The introduction of heterocyclic rings has been a particularly fruitful strategy for enhancing antimicrobial potency.

-

Aromatic Ring Substitution: The substitution pattern on the benzenesulfonamide ring also plays a significant role. Electron-withdrawing groups, such as nitro groups, have been shown to increase the antimicrobial activity of some 4-methylbenzenesulfonamide derivatives.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each test compound in CAMHB in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of the sulfonamide group to coordinate with metal ions in the active sites of metalloenzymes makes it a privileged scaffold for the design of enzyme inhibitors. As previously mentioned, carbonic anhydrases are a key target. Additionally, lipoxygenases (LOXs) have emerged as another important class of enzymes that can be targeted by benzenesulfonamide derivatives.[9][10]

Lipoxygenases are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators.[9][10][11] Inhibition of LOXs is a promising strategy for the treatment of inflammatory diseases and certain types of cancer.[9][10]

Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition

-

Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group is generally considered essential for potent CA inhibition, as it directly coordinates with the zinc ion in the active site. However, N-substituted derivatives can exhibit isoform-selective inhibition.

-

Lipoxygenase Inhibition: For 12-LOX inhibition by 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy group on the benzyl moiety was found to be essential for activity.[10] Modifications at the 3-position of this ring indicated that a methoxy group was optimal.[10]

Experimental Protocol: Lipoxygenase Inhibition Assay[13]

Objective: To evaluate the inhibitory activity of this compound derivatives against lipoxygenase.

Materials:

-

Lipoxygenase enzyme (e.g., from soybean)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compounds

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the borate buffer and the test compound at various concentrations.

-

Enzyme Addition: Add the lipoxygenase enzyme solution to the cuvette and incubate for a few minutes at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding the linoleic acid substrate.

-

Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the reported biological activities of some benzenesulfonamide derivatives. It is important to note that this data is for structurally related compounds and serves as a guide for the potential activity of this compound derivatives.

| Compound Class | Target Organism/Cell Line | Biological Activity | Potency (IC₅₀/MIC) | Reference |

| Benzenesulfonamide derivatives | MCF-7 (Breast Cancer) | Anticancer | IC₅₀: 28.2 - 41 µg/ml | [1] |

| 4-Methylbenzenesulfonamide derivatives | Staphylococcus aureus | Antibacterial | - | [9] |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Human Carbonic Anhydrase I | Enzyme Inhibition | Kᵢ: 13.3–87.6 nM | [12] |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Human Carbonic Anhydrase II | Enzyme Inhibition | Kᵢ: 5.3–384.3 nM | [12] |

| 4-((2-Hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives | 12-Lipoxygenase | Enzyme Inhibition | nM potency | [9][10] |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related sulfonamide derivatives strongly suggests that this class of compounds is likely to possess significant anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. A thorough investigation of their structure-activity relationships will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective drugs for the treatment of a wide range of diseases.

References

-

Holt, R. J. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495–506. [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-11. [Link]

-

Holt, R. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]

-

Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5488. [Link]

-

Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193. [Link]

-

Bozdag, M., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 59, 128520. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2017). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 22(11), 1894. [Link]

-

Wujec, M., & Paneth, P. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Molecules, 27(21), 7489. [Link]

-

Stenfors, B. A., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 154-161. [Link]

-

Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]

-

Gilbert, N. C., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. ACS Publications, 57(2), 495-506. [Link]

-

Cibulskiene, J., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886. [Link]

-

Wujec, M., & Paneth, P. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. ResearchGate. [Link]

-

Sharma, V., et al. (2019). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 24(15), 2829. [Link]

-

Buvana, J., et al. (2021). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry, 37(4), 856-864. [Link]

-

Al-Rashida, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4078. [Link]

-

Al-Warhi, T., et al. (2012). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o147. [Link]

-

Stankovic, M., et al. (2021). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 26(16), 4983. [Link]

-

Kos, J., et al. (2022). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Pharmaceutical and Biological Research, 8(1), 1-15. [Link]

-

Asir, S., et al. (2018). Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8. [Link]

-

Supuran, C. T. (2017). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3217-3227. [Link]

-

Yadav, S., & Kumar, N. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(05), 196-204. [Link]

-

Wujec, M., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Molecules, 27(21), 7488. [Link]

-

Husain, A., et al. (2014). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 30(3), 1363-1370. [Link]

-

Celik, S. E., & Ozkaya, A. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Journal of Medicinal Plants Research, 9(33), 886-891. [Link]

-